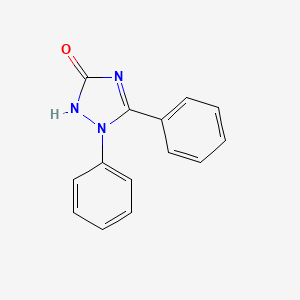
3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of benzil with phenylhydrazine under acidic conditions can yield the desired triazole compound. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product.
化学反应分析
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazole ring into more reduced forms, such as dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the triazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydrotriazoles. Substitution reactions can result in halogenated or alkylated derivatives of the original compound.
科学研究应用
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,5-Diphenyl-1H-1,2,4-triazole-3-thiol
- 1,5-Diphenyl-2H-1,2,4-triazolin-3-thione
- 1,5-Diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one stands out due to its unique combination of stability, reactivity, and biological activity. Compared to similar compounds, it offers a broader range of applications and exhibits distinct chemical properties that make it valuable in various fields of research and industry.
属性
CAS 编号 |
19382-50-4 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
2,3-diphenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)17(16-14)12-9-5-2-6-10-12/h1-10H,(H,16,18) |
InChI 键 |
CCMRHGMLYXVEEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
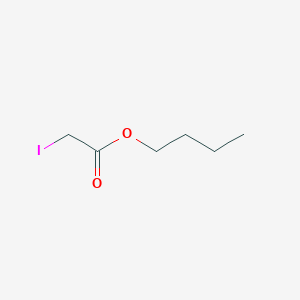

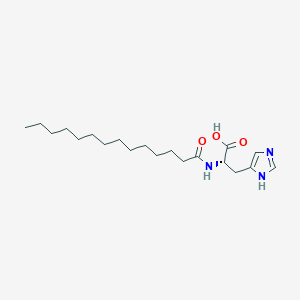
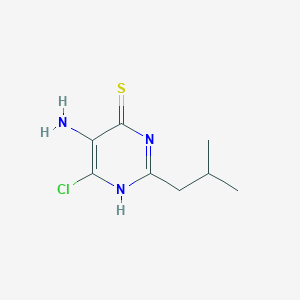
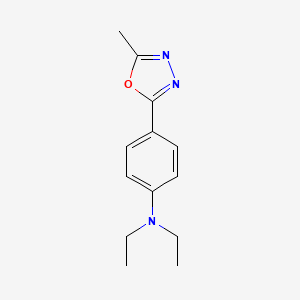
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
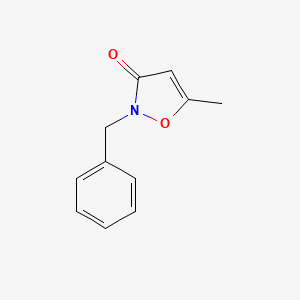
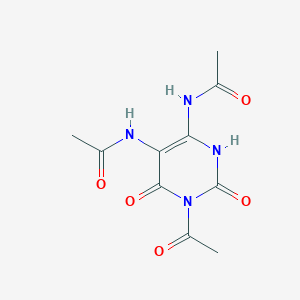
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
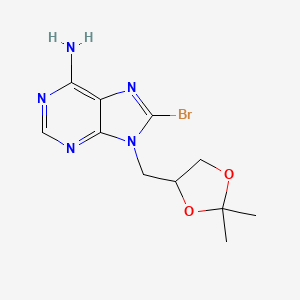
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
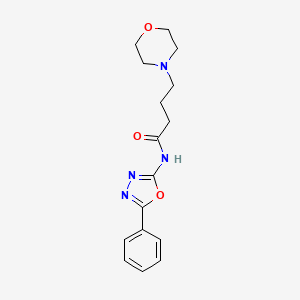
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
